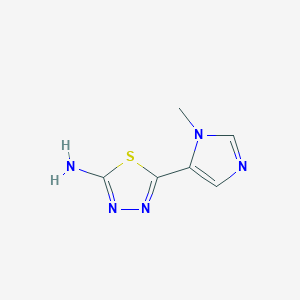
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both an imidazole and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 1-methyl-5-imidazolecarboxaldehyde in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole and thiadiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole
- 2-Amino-5-(1-methyl-4-imidazolyl)-1,3,4-thiadiazole
- 2-Amino-5-(1-methyl-3-imidazolyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is unique due to the specific positioning of the amino group and the methyl group on the imidazole ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C6H7N5S |
|---|---|
分子量 |
181.22 g/mol |
IUPAC 名称 |
5-(3-methylimidazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-8-2-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) |
InChI 键 |
DGWVBDDFDGQIAX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















